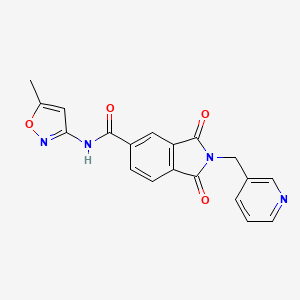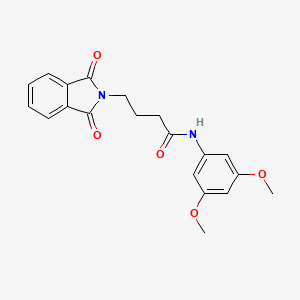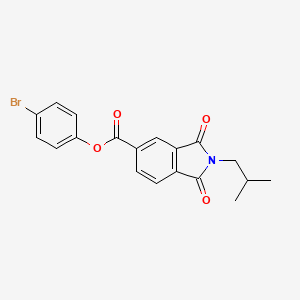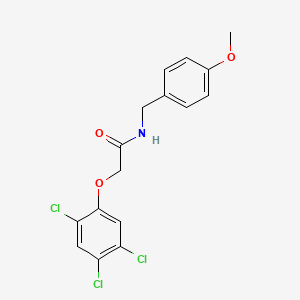![molecular formula C18H16Cl3FN2O2 B3622328 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone](/img/structure/B3622328.png)
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone
Übersicht
Beschreibung
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 2-fluorophenyl group and an ethanone moiety linked to a 2,4,5-trichlorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 1-(2-fluorophenyl)piperazine.
Coupling Reaction: The next step involves the coupling of the synthesized piperazine derivative with 2,4,5-trichlorophenoxyacetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The ethanone moiety can be subjected to oxidation and reduction reactions to form corresponding alcohols or carboxylic acids.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and piperazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Hydrolysis: Formation of phenol and piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.
Biological Research: It is used in studies involving cell signaling pathways and receptor binding assays.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding molecular interactions.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Fluorophenyl)piperazine: A structurally related compound with similar pharmacological properties.
1-(4-Fluorophenyl)piperazine: Another related compound with variations in the substitution pattern on the piperazine ring.
2,4,5-Trichlorophenoxyacetic Acid: A compound with a similar phenoxy group but different overall structure and applications.
Uniqueness
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone is unique due to its specific combination of a fluorophenyl-substituted piperazine ring and a trichlorophenoxyethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3FN2O2/c19-12-9-14(21)17(10-13(12)20)26-11-18(25)24-7-5-23(6-8-24)16-4-2-1-3-15(16)22/h1-4,9-10H,5-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWYQKNYUTTXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)COC3=CC(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3622246.png)


![2-[(2-Chloro-6-fluorobenzyl)oxy]-N~1~-phenylbenzamide](/img/structure/B3622282.png)
![N~2~-(2-chlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3622291.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B3622296.png)
![2-[4-chloro-5-[(4-cyanophenyl)sulfamoyl]-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B3622300.png)


![methyl 3-({[4-(phenoxymethyl)benzoyl]oxy}methyl)benzoate](/img/structure/B3622332.png)
![4-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B3622342.png)
![8-METHOXY-3-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B3622347.png)


